molecular formula C8H7BO5 B1303760 (6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid CAS No. 94838-88-7

(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid

Cat. No.: B1303760
CAS No.: 94838-88-7
M. Wt: 193.95 g/mol
InChI Key: AKEPUIJBVDGLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid is an organic compound with the molecular formula C8H7BO5 and a molecular weight of 193.95 g/mol . It is a boronic acid derivative, characterized by the presence of a formyl group attached to a benzo[d][1,3]dioxole ring. This compound is primarily used in research and development due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of (6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid typically involves the reaction of 2-formyl-4,5-methylenedioxyphenylboronic acid with pinacol in the presence of a solvent such as dimethylformamide (DMF) . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality.

Chemical Reactions Analysis

(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors, where it can interact with the active sites of enzymes, blocking their activity. The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or receptor being targeted .

Comparison with Similar Compounds

(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its formyl group, which provides specific reactivity that can be exploited in various synthetic and research applications.

Properties

IUPAC Name

(6-formyl-1,3-benzodioxol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-3,11-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEPUIJBVDGLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1C=O)OCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378450
Record name (6-Formyl-2H-1,3-benzodioxol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94838-88-7
Record name (6-Formyl-2H-1,3-benzodioxol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94838-88-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.